

Megastigmatrienone A: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Megastigmatrienone A

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A, a C13-norisoprenoid, is a significant volatile compound found in a variety of natural sources, including tobacco leaves (*Nicotiana tabacum*), aged wines, and certain medicinal plants.^[1] It is recognized for its characteristic tobacco-like aroma and is a key contributor to the sensory profile of these products. Beyond its organoleptic properties, **Megastigmatrienone A** and its isomers have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure, isomers, spectroscopic data, synthesis, analytical methods, and biological activities of **Megastigmatrienone A**, tailored for professionals in research and drug development.

Chemical Structure and Isomers

Megastigmatrienone A is a cyclic ketone with a butenylidene side chain attached to a trimethyl-cyclohexenone ring. Its chemical formula is C₁₃H₁₈O, and it has a molecular weight of approximately 190.28 g/mol.^{[2][3]} The molecule exists as several isomers, primarily due to the stereochemistry of the exocyclic double bond and the double bonds within the butenylidene side chain.

The most commonly cited isomers are geometric isomers related to the butenylidene side chain. A study on aged wines identified five megastigmatrienone isomers.^{[1][4]} While the exact

structures for all five were not detailed in the available literature, the nomenclature suggests variations in the geometry of the double bonds at positions 6 and 8 of the megastigmane skeleton.

One of the key isomers is systematically named (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one.[\[1\]](#)

Physicochemical and Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Megastigmatrienone A** and its isomers. While a comprehensive, publicly available dataset for each specific isomer is limited, the following table summarizes general physicochemical properties and expected spectroscopic characteristics.

Property	Value/Description
Molecular Formula	C13H18O
Molecular Weight	190.28 g/mol
Appearance	Reported as a volatile oil
¹ H NMR	Expected signals for methyl groups, olefinic protons in the ring and side chain, and protons adjacent to the carbonyl group.
¹³ C NMR	Expected signals for carbonyl carbon, olefinic carbons, quaternary carbons, and methyl carbons.
Mass Spectrometry (MS)	Electron ionization mass spectra are available through databases like the NIST WebBook.
Infrared (IR)	Expected characteristic absorption bands for a conjugated ketone and C=C double bonds.

Experimental Protocols

Synthesis of Megastigmatrienone

A common synthetic route to megastigmatrienone involves the oxidation and subsequent dehydration of α -ionone. The following is a generalized protocol based on patented synthesis methods:

Step 1: Oxidation of α -Ionone

- **Reactants:** α -ionone, tert-butyl hydroperoxide, and a suitable catalyst (e.g., a vanadium complex).
- **Procedure:** α -ionone is dissolved in an organic solvent, and the catalyst is added. Tert-butyl hydroperoxide is then added dropwise while maintaining the reaction temperature. The reaction is monitored for the formation of 3-hydroxy- α -ionone.
- **Work-up:** The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

Step 2: Dehydration to form Megastigmatrienone

- **Reactant:** 3-hydroxy- α -ionone, and a dehydrating agent (e.g., p-toluenesulfonic acid).
- **Procedure:** 3-hydroxy- α -ionone is heated with the dehydrating agent in a suitable solvent. The reaction is monitored for the formation of megastigmatrienone isomers.
- **Purification:** The crude product is purified by column chromatography to isolate the desired megastigmatrienone isomers.

Isolation from *Nicotiana tabacum*

A general procedure for the extraction and isolation of volatile compounds from tobacco leaves is outlined below. This can be adapted for the specific isolation of megastigmatrienone.

Step 1: Extraction

- **Sample:** Dried and ground tobacco leaves.
- **Procedure:** The tobacco powder is subjected to solvent extraction, often using a non-polar solvent like hexane or a moderately polar solvent like ethanol, to extract the volatile and

semi-volatile compounds. Microwave-assisted extraction (MAE) can be employed to improve efficiency.[5]

Step 2: Fractionation and Purification

- **Procedure:** The crude extract is concentrated and then fractionated using column chromatography. A silica gel column is typically used with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) to separate the different classes of compounds.
- **Identification:** Fractions are collected and analyzed by techniques such as GC-MS to identify those containing megastigmatrienone isomers. Further purification of the target fractions can be achieved using preparative chromatography.

Analysis of Megastigmatrienone Isomers by HS-SPME-GC-MS

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like megastigmatrienone in complex matrices such as wine.

HS-SPME Parameters:

- **Fiber:** A common choice is a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber.[1][4]
- **Sample Preparation:** The liquid sample (e.g., wine) is placed in a headspace vial, often with the addition of salt to increase the volatility of the analytes.
- **Extraction:** The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time to allow the analytes to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time.

GC-MS Parameters:

- **Injector:** The fiber is desorbed in the hot injector of the GC in splitless mode.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for separation.

- Oven Program: A temperature gradient is programmed to effectively separate the isomers and other volatile compounds.
- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1][4][6]

Biological Activities and Signaling Pathways

Megastigmatrienone A has been reported to possess several biological activities, with anti-inflammatory properties being of particular interest.

Anti-inflammatory Activity

Some studies suggest that megastigmatrienone exhibits anti-inflammatory effects, potentially through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF- κ B pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

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Antioxidant Activity

Megastigmatrienone A is also suggested to have antioxidant properties. Antioxidants are crucial in combating oxidative stress by neutralizing free radicals, which are implicated in the pathogenesis of various diseases. Quantitative data on the antioxidant capacity of pure **Megastigmatrienone A**, such as IC₅₀ values from DPPH or ABTS assays, are not readily available in the reviewed literature and require further investigation.

α -Glucosidase Inhibitory Activity

There is some indication that megastigmatrienones may act as α -glucosidase inhibitors.[1] This class of compounds can delay the absorption of carbohydrates from the small intestine, a therapeutic strategy for managing type 2 diabetes. However, specific IC₅₀ values for

Megastigmatrienone A against α -glucosidase are not yet well-documented in publicly accessible literature.

Summary and Future Perspectives

Megastigmatrienone A is a multifaceted molecule with significant implications for the flavor and fragrance industry and potential applications in the pharmaceutical sector. While its chemical properties and occurrence are relatively well-documented, further research is needed to fully elucidate the biological activities and mechanisms of action of its various isomers. Specifically, detailed spectroscopic characterization of all major isomers, the development of standardized and efficient synthesis and isolation protocols, and comprehensive in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and other biological effects are warranted. Such research will be instrumental for any future development of **Megastigmatrienone A** and its derivatives as therapeutic agents.

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